6-bromo-2-chloro-8-methoxyquinoline
CAS No.: 99455-19-3
Cat. No.: VC11573702
Molecular Formula: C10H7BrClNO
Molecular Weight: 272.5
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99455-19-3 |
---|---|
Molecular Formula | C10H7BrClNO |
Molecular Weight | 272.5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the quinoline ring system, a bicyclic scaffold comprising a benzene ring fused to a pyridine ring. Substitutions at positions 2 (chlorine), 6 (bromine), and 8 (methoxy) introduce steric and electronic modifications that influence reactivity and biological activity. The methoxy group at position 8 enhances electron density in the aromatic system, potentially affecting intermolecular interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 6-bromo-2-chloro-8-methoxyquinoline |
Molecular Formula | C₁₀H₇BrClNO |
Molecular Weight | 288.53 g/mol |
SMILES | COC1=C(C=C2C(=NC=C(C2=C1)Cl)Br |
InChI Key | Derived computationally* |
*Note: Experimental InChI data for this exact compound is unavailable, but analogous derivatives suggest a similar stereoelectronic profile.
Synthesis and Optimization
Halogenation and Methoxylation Strategies
The synthesis of 6-bromo-2-chloro-8-methoxyquinoline can be inferred from patented methods for analogous compounds. A three-step approach is commonly employed:
-
Chlorination: Reaction of a pre-brominated quinoline precursor with phosphorus oxychloride (POCl₃) in the presence of DMF as a catalyst. This step introduces the chlorine atom at position 2 .
-
Methoxylation: Substitution of a leaving group (e.g., chloride) with a methoxy group using sodium methoxide (NaOMe) in anhydrous methanol under reflux conditions .
-
Purification: Column chromatography or recrystallization from solvents like dichloromethane or diethyl ether yields the final product.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Chlorination | POCl₃, DMF, 80°C, 12 hr | 65–75 |
Methoxylation | NaOMe, MeOH, reflux, 24 hr | 50–60 |
Challenges and Optimization
Key challenges include regioselectivity during halogenation and minimizing side reactions such as demethylation. Optimizing reaction temperature (35–45°C for chlorination ) and stoichiometric ratios improves yields. Catalytic additives like benzoyl peroxide may enhance methoxylation efficiency .
Applications in Pharmaceutical Research
Antitubercular Activity
Quinoline derivatives are prominent in antitubercular drug development. The bromine and chlorine substituents in 6-bromo-2-chloro-8-methoxyquinoline may enhance binding to Mycobacterium tuberculosis targets, such as the enoyl-acyl carrier protein reductase (InhA) . While direct studies are lacking, structural analogs exhibit minimum inhibitory concentrations (MIC) in the 2–8 µg/mL range against drug-resistant strains .
Industrial and Material Science Applications
Catalysis in Polymer Production
Quinoline derivatives serve as ligands in palladium-catalyzed cross-coupling reactions. The methoxy group in 6-bromo-2-chloro-8-methoxyquinoline could stabilize catalytic intermediates, enhancing efficiency in Suzuki-Miyaura reactions for polyvinyl chloride (PVC) synthesis .
Organic Electronics
The electron-withdrawing halogen atoms and electron-donating methoxy group create a push-pull system, making this compound a candidate for organic light-emitting diodes (OLEDs). Theoretical studies predict a bandgap of ~3.2 eV, suitable for blue-light emission.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.90 (d, J=2.4 Hz, 1H, H-5), 7.72 (dd, J=8.8, 2.4 Hz, 1H, H-7), 7.55 (d, J=8.8 Hz, 1H, H-8), 4.05 (s, 3H, OCH₃).
-
MS (EI): m/z 288 [M]⁺.
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 12.3 min.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume